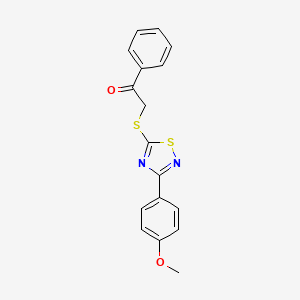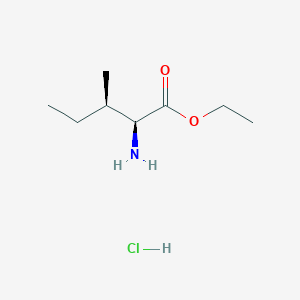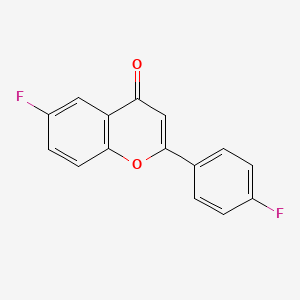
6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound with the linear formula C16H9F2NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new biologically interesting fluorinated 2-arylchroman-4-ones and their 3-arylidene derivatives were synthesized based on the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . Another approach includes benzoylation reaction accompanied by ring closure of 2-amino-5-flurobenzoic acid by stirring it with 4-flurobenzoylchloride to obtain 6-fluoro-2-(4-fluorophenyl)benzoxazinone .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H, 19F, and 13C NMR spectral data, and for some representatives of heterocycles also using NOESY spectra and X-ray diffraction analysis .Chemical Reactions Analysis
It was found that obtained (E)-3-arylidene-2-aryl-chroman-4-ones reacted with malononitrile under base conditions to form 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes . Another reaction involves 3-amino 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3 H)-one and different aldehydes in equivalent molar quantities mixed in glacial acetic acid and heated under reflux for 6 h .Aplicaciones Científicas De Investigación
Environment-Sensitive Fluorophore
6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one exhibits unusual fluorescence properties, making it an excellent candidate for use as an environment-sensitive fluorophore. Its fluorescence significantly increases in protic solvents compared to aprotic solvents, suggesting potential applications in developing new fluorogenic sensors for various environmental and analytical purposes (Uchiyama et al., 2006).
Synthesis of Fluorinated Compounds
This compound has been used in the regioselective synthesis of fluorinated phenols, biaryls, and other derivatives, illustrating its versatility in organic synthesis. Such compounds have applications in pharmaceuticals, agrochemicals, and materials science, highlighting the compound's utility in creating fluorinated molecules with desirable properties (Hussain et al., 2008).
Photochemical and Thermal Reactions
Research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, a related compound, using 19F NMR spectroscopy, has revealed insights into photochromic behavior, including the formation of photoisomers under UV irradiation. These findings are crucial for understanding the photochemical and thermal reactions of such compounds, with implications for their use in materials science and photophysics (Delbaere et al., 2003).
Advanced Oxidation Processes
The compound's derivatives have been explored for their reactivity and stability in advanced oxidation processes. This research is essential for environmental applications, such as pollutant degradation and the development of more sustainable chemical processes (Yang et al., 2014).
Fluorescent Probes for Bioimaging
Derivatives of this compound have been developed as fluorescent probes for Zn²⁺, showcasing significant shifts in emission wavelength upon binding. Such probes are invaluable for bioimaging applications, enabling the visualization of zinc ions in biological systems, which is crucial for understanding cellular processes (Tan et al., 2014).
Antimicrobial Activity
Research into novel urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl shows significant antimicrobial activity, suggesting the compound's potential as a scaffold for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, highlighting the need for new therapeutic options (Mannam et al., 2020).
Propiedades
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWLKGEWWHCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)
![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)

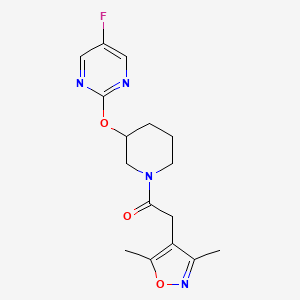
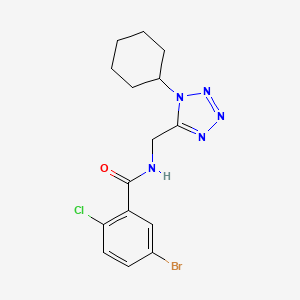
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
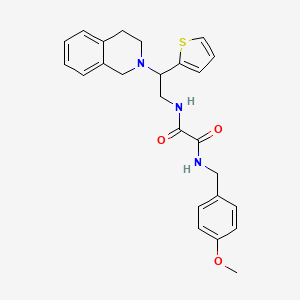
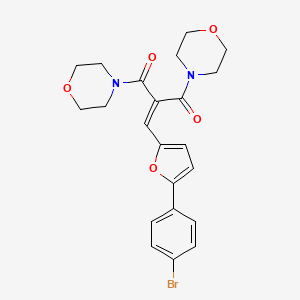
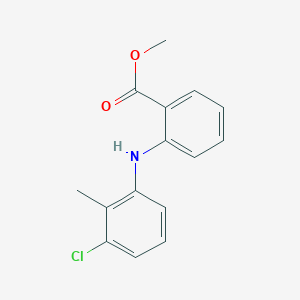
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

